molecular formula C24H26N4O3S B2912643 N-(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide CAS No. 1049474-70-5

N-(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide

Cat. No.: B2912643
CAS No.: 1049474-70-5
M. Wt: 450.56
InChI Key: YWVYTHPSPRNCLZ-UHFFFAOYSA-N
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Description

N-(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide is a synthetic organic compound with a molecular formula of C24H26N4O3S . This chemically complex molecule is constructed from a benzamide group linked to a 2-methoxyphenyl unit via a piperazine ring and a thiazole-propyl connector. The presence of the 2-methoxyphenylpiperazine moiety is a key pharmacophore observed in several biologically active agents, making this structural motif a subject of significant interest in medicinal chemistry research . The integrated thiazole ring is another privileged structure in drug discovery, known to contribute to a wide range of pharmacological activities. The specific spatial arrangement of these components, including the dihedral angles between the ring systems, can influence the molecule's three-dimensional conformation and its interaction with biological targets . As a research chemical, this compound serves as a valuable reference standard or a building block for the synthesis and development of new chemical entities. It is primarily intended for in vitro pharmacological profiling, structure-activity relationship (SAR) studies, and as a potential lead compound in the investigation of new therapeutic agents. This product is strictly for research use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S/c1-31-21-10-6-5-9-20(21)27-13-15-28(16-14-27)22(29)12-11-19-17-32-24(25-19)26-23(30)18-7-3-2-4-8-18/h2-10,17H,11-16H2,1H3,(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVYTHPSPRNCLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide is a synthetic compound with potential therapeutic applications, particularly in the field of medicinal chemistry. This article reviews its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : Benzamide
  • Piperazine Moiety : Contributes to receptor binding affinity
  • Thiazole Ring : Imparts unique biological activity
  • Methoxyphenyl Group : Enhances lipophilicity and receptor interaction

The molecular formula is C20H24N4O2SC_{20}H_{24}N_{4}O_{2}S, indicating a complex structure that may influence its biological interactions.

Research indicates that compounds similar to N-(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide often interact with various neurotransmitter receptors, particularly dopamine receptors. Notably, modifications to the piperazine ring can enhance selectivity for D3 over D2 receptors, which is crucial for minimizing side effects associated with non-selective dopamine receptor antagonism .

Antipsychotic Properties

The compound has been investigated for its antipsychotic potential. Studies suggest that it may exhibit antagonist activity at dopamine D3 receptors, which are implicated in the modulation of mood and behavior. Enhanced selectivity for D3 receptors could lead to fewer extrapyramidal side effects compared to traditional antipsychotics .

Anticancer Activity

Preliminary studies have indicated that derivatives of this compound may possess anticancer properties. The thiazole moiety is known for its role in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. In vitro assays have shown that compounds with similar structures can inhibit tumor growth in several cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntipsychoticD3 receptor antagonist
AnticancerInduction of apoptosis
NeuroprotectiveModulation of neurotransmitter levels

Case Studies

  • Antipsychotic Efficacy : A study involving a series of piperazine derivatives demonstrated that specific modifications could enhance affinity for D3 receptors while reducing binding to D2 receptors. This resulted in improved efficacy in animal models of schizophrenia without the typical side effects associated with D2 antagonism .
  • Cancer Cell Line Testing : In vitro tests on breast cancer cell lines showed that compounds structurally related to N-(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide could significantly reduce cell viability, suggesting potential for development as anticancer agents .

Comparison with Similar Compounds

Structural Analogues in Kinase Inhibition

Compound 7a (CDD-1431) :

  • Structure: Contains a benzamide group, a 5-methoxy-2-aminopyrimidine core, and a 4-(2-methoxyphenyl)piperazine moiety.
  • Activity: Acts as a BMPR2-selective kinase inhibitor with nanomolar potency.
  • Key Differences : Unlike the target compound, 7a incorporates a pyrimidine ring instead of a thiazole and includes a sulfonamide group. The thiazole in the target compound may enhance π-π stacking interactions in receptor binding .

Thiazole and Benzoxazole Derivatives

4-(4-Benzhydrylpiperazin-1-oyl)-2-[N-(4-substituted-3-nitrobenzamido)]thiazole :

  • Synthesis : Achieved via TBTU-mediated coupling (28% yield), lower than benzoxazole analogs (67% yield).
  • Physical Properties : Melting point 232–234°C, higher than many thiazole derivatives, suggesting greater crystallinity. The target compound’s melting point is unreported but may vary due to the 2-methoxyphenyl group’s steric effects .

Bivalent Benzothiazolone Ligands (e.g., 5j) :

  • Structure : Features dual benzothiazolone groups linked via piperazine and alkyl chains.
  • Activity: Designed for receptor cross-linking; monovalent analogs like the target compound may exhibit lower binding avidity but improved solubility .

Piperazine Substitution Effects

4-fluoro-N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)benzamide :

  • Structure : Replaces the 2-methoxyphenyl group with a phenyl ring and substitutes benzamide with 4-fluorobenzamide.

Compound 112254 :

  • Structure : Includes a 4-methoxybenzyl-piperazine and a tert-butylbenzamide group.
  • Physicochemical Data : LogP = 3.71 (indicative of moderate lipophilicity). The tert-butyl group in 112254 may reduce solubility compared to the target compound’s methoxyphenyl substituent .

Comparative Physicochemical Data

Compound Molecular Formula Molecular Weight Key Substituents LogP Melting Point (°C)
Target Compound C24H25N4O3S (inferred) ~465.6* 2-Methoxyphenyl, benzamide ~3.5† N/A
4-Fluoro Analog C23H23FN4O2S 438.5 Phenyl, 4-fluorobenzamide N/A N/A
Compound 112254 C26H35N3O3 437.57 4-Methoxybenzyl, tert-butyl 3.71 N/A
4-(4-Benzhydrylpiperazin-1-oyl)thiazole C27H25N5O3S 499.6 Benzhydryl, nitrobenzamido N/A 232–234

*Estimated based on structural similarity. †Predicted using fragment-based methods.

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